N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)乙磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

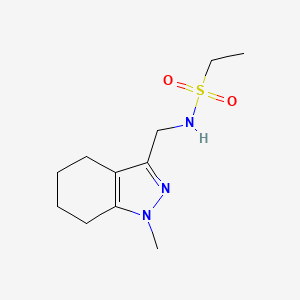

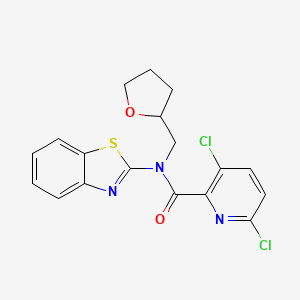

“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of similar indazole compounds involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates that the compound has a six-membered ring structure, which is characteristic of indazoles .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation and dehydration . Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Physical and Chemical Properties Analysis

This compound has a molecular weight of 238.16 .科学研究应用

抗肿瘤和抗菌活性

一项研究描述了 2,3-二芳基-7-甲基-4,5,6,7-四氢吲唑衍生物的合成,包括与 N-((1-甲基-4,5,6,7-四氢-1H-吲唑-3-基)甲基)乙磺酰胺在结构上相关的化合物。这些化合物针对多种肿瘤细胞系评估了其抗肿瘤活性,其中一些表现出广谱抗肿瘤活性。此外,还测试了它们的体外抗菌和抗真菌活性,显示出显着的抗菌活性和中等的抗真菌活性 (Faidallah、Khan、Rostom 和 Asiri,2013 年)。

抗炎和镇痛活性

对具有相似磺酰胺部分的塞来昔布衍生物的研究表明具有抗炎和镇痛活性。研究表明,某些化合物不会对肝脏、肾脏、结肠和大脑造成组织损伤,突出了它们作为具有较低副作用的治疗剂的潜力 (Küçükgüzel、Coskun、Aydin、Aktay、Gürsoy、Çevik、Özakpinar、Özsavcı、Şener、Kaushik-Basu、Basu 和 Talele,2013 年)。

酶抑制

一些研究集中于合成和评估磺酰胺衍生物作为特定酶的抑制剂。例如,已开发出靶向犬尿氨酸 3-羟化酶(犬尿氨酸途径中的关键酶)的化合物,表明这些化合物在神经系统疾病和免疫反应调节中具有潜力 (Röver、Cesura、Huguenin、Kettler 和 Szente,1997 年)。

抗真菌和抗菌特性

新型磺胺酰胺衍生的 1,2,3-三唑已被合成并初步在体外研究中证明了有希望的抗菌效力。这些化合物通过磺酰胺基团在结构上相关,强调了磺酰胺衍生物在对抗微生物感染方面的多功能性 (Wang、Wan 和 Zhou,2010 年)。

作用机制

Target of Action

Indazole derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . Therefore, the targets could be diverse depending on the specific biological activity.

Mode of Action

Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, a novel inhibitor of cyclo-oxygenase-2 (COX-2), an indazole derivative, inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .

Biochemical Pathways

Based on the biological activities of indazole derivatives, it can be inferred that the compound may affect multiple pathways related to inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and more .

Pharmacokinetics

Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro

Result of Action

Based on the biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, such as inhibiting the production of certain mediators in osteoarthritis (oa) cartilage .

属性

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-3-17(15,16)12-8-10-9-6-4-5-7-11(9)14(2)13-10/h12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGPCJSPBQQRMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=NN(C2=C1CCCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2892314.png)

![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)